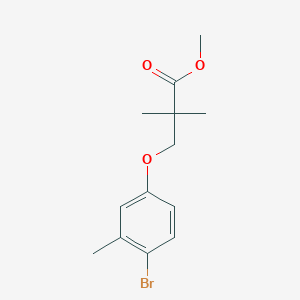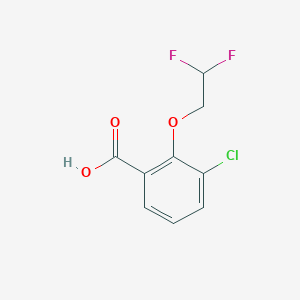
(5-Bromoquinolin-8-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromoquinolin-8-yl)methanamine: is a brominated quinoline derivative with the molecular formula C9H7BrN2. This compound is characterized by the presence of a bromine atom at the 5-position and an amino group attached to the 8-position of the quinoline ring. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The compound can be synthesized by the bromination of quinoline at the 5-position using bromine in the presence of a catalyst such as iron(III) chloride.
Amination of Bromoquinoline: The amino group at the 8-position can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with 5-bromoquinoline under suitable conditions.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where quinoline is brominated and then aminated in separate steps to ensure high purity and yield.
Continuous Flow Process: Some modern industrial setups use continuous flow reactors to streamline the synthesis process, reducing reaction times and improving efficiency.
Analyse Chemischer Reaktionen
(5-Bromoquinolin-8-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-bromo-8-nitroquinoline.
Reduction: The compound can be reduced to form 5-bromo-8-quinolinamine.
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and iron (Fe) are often used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.
Major Products Formed:
Nitroquinoline: Resulting from the oxidation of the amino group.
Aminoquinoline: Resulting from the reduction of the nitro group.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(5-Bromoquinolin-8-yl)methanamine: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives.
Biology: The compound is used in biological studies to investigate the effects of quinoline derivatives on various biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (5-Bromoquinolin-8-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
(5-Bromoquinolin-8-yl)methanamine: is compared with other similar compounds, highlighting its uniqueness:
8-Aminoquinoline: Similar structure but lacks the bromine atom at the 5-position.
5-Bromoquinoline: Similar structure but lacks the amino group at the 8-position.
Quinoxaline: Structurally related but contains a different ring system.
These compounds share some similarities but differ in their chemical properties and biological activities, making This compound unique in its applications.
Eigenschaften
IUPAC Name |
(5-bromoquinolin-8-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRBRDGFUUSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7975383.png)

![[3-Chloro-2-(propan-2-yloxy)phenyl]methanol](/img/structure/B7975402.png)


![2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7975435.png)

